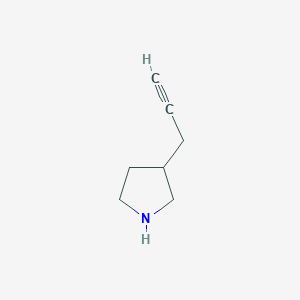
3-(Prop-2-yn-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with a prop-2-yn-1-yl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine typically involves the cyclization of N-allyl-substituted 2-alkynylamines. One efficient method is the Ti(O-iPr)4 and EtMgBr-catalyzed regio- and stereoselective carbocyclization of these amines with Et2Zn . This reaction is tolerant to various substituents on the alkyne and can be performed in solvents like dichloromethane, hexane, toluene, and diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of transition metal-catalyzed cyclization reactions, such as those involving titanium and magnesium catalysts, is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3-(Prop-2-yn-1-yl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine involves its interaction with molecular targets through various pathways:
Photosensitization: Both the starting material and the product can act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways.
Enzyme Inhibition: Some derivatives of the compound inhibit enzymes like P450 aromatase by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-enyl)pyrrolidine: Similar in structure but with a double bond instead of a triple bond.
3-(Cyclohexylmethyl)pyrrolidine: Contains a cyclohexylmethyl group instead of a prop-2-yn-1-yl group.
Uniqueness
3-(Prop-2-yn-1-yl)pyrrolidine is unique due to its triple bond, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3-prop-2-ynylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h1,7-8H,3-6H2 |
InChI Key |
XFVRONUUXBJNFI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


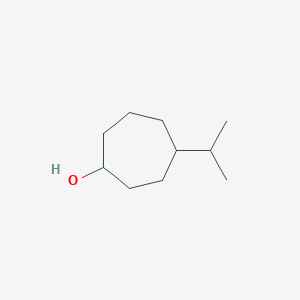
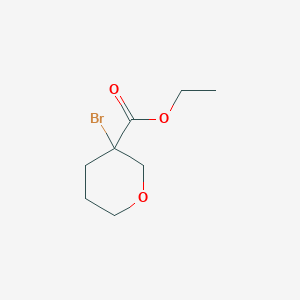
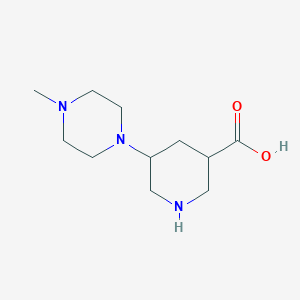

![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)

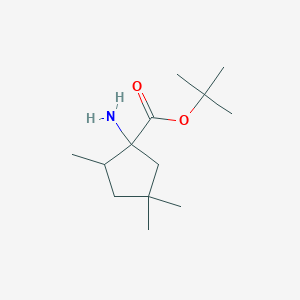
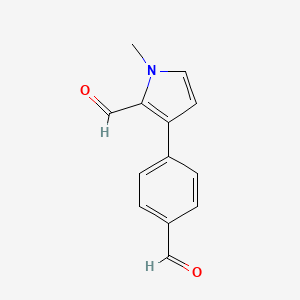
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![1-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13222292.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)
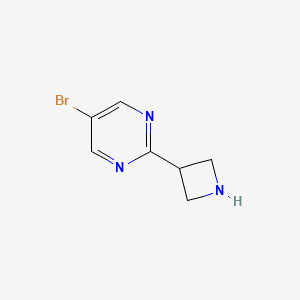
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
